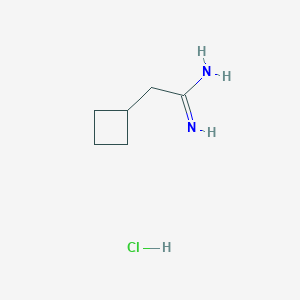

2-Cyclobutylethanimidamide hydrochloride

Description

Properties

IUPAC Name |

2-cyclobutylethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.ClH/c7-6(8)4-5-2-1-3-5;/h5H,1-4H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKHWVLZWMDIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443981-49-4 | |

| Record name | Cyclobutaneethanimidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyclobutylethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutylethanimidamide hydrochloride typically involves the reaction of cyclobutylamine with ethanimidoyl chloride in the presence of a suitable solvent, such as dichloromethane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylethanimidamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can yield cyclobutyl carboxylic acids.

Reduction: Reduction reactions can produce cyclobutylamine derivatives.

Substitution: Substitution reactions can lead to the formation of various cyclobutyl-substituted compounds.

Scientific Research Applications

The compound 2-Cyclobutylethanimidamide hydrochloride is a member of the amide class with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural science. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Chemical Properties and Structure

This compound has the chemical formula C₇H₁₄ClN₃, and its structure features a cyclobutane ring attached to an ethanimidamide group. The presence of the hydrochloride indicates that it is a salt form, which often enhances its solubility and stability in biological systems.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects. Research indicates that compounds with similar structures can exhibit significant biological activity, including:

- Antimicrobial Activity : Studies have demonstrated that certain amides possess antifungal properties. For instance, compounds related to 2-Cyclobutylethanimidamide have shown efficacy against various fungal strains, making them candidates for developing new antifungal agents .

- Anticancer Properties : Some derivatives of amides have been investigated for their ability to inhibit tumor growth. The mechanism often involves interference with cellular pathways critical for cancer cell survival .

Agricultural Applications

The compound has also been suggested for use in agricultural formulations:

- Fungicides : this compound has been included in patents as a potential component in fungicidal compositions. Its effectiveness against plant pathogens presents an opportunity for developing new crop protection products .

- Pesticide Development : The structural characteristics of this compound may allow it to act as a pesticide, targeting specific pests while minimizing environmental impact.

Synthetic Chemistry

In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules:

- Building Block for Heterocycles : Its unique structure allows it to be utilized in synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

Case Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry explored the antifungal properties of various amides, including those structurally similar to this compound. The results indicated that these compounds exhibited significant activity against Candida albicans, suggesting their potential as therapeutic agents .

Case Study 2: Synthesis of Bioactive Compounds

Research conducted by Chen et al. involved the synthesis of bioactive compounds using cyclobutane derivatives. The study highlighted how this compound could be used as a precursor in creating novel heterocycles with potential medicinal applications .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism by which 2-cyclobutylethanimidamide hydrochloride exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity. In drug discovery, it may target specific molecular pathways to modulate biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative table of 2-cyclobutylethanimidamide hydrochloride and structurally related compounds, focusing on molecular properties, applications, and safety profiles:

Key Differentiators

Structural Complexity: 2-Cyclobutylethanimidamide HCl is simpler in structure compared to tricyclic antidepressants like dosulepin HCl or adamantane-based memantine HCl .

Pharmacological Activity: Unlike benzydamine HCl (anti-inflammatory) or chlorphenoxamine HCl (antihistamine) , 2-cyclobutylethanimidamide HCl lacks documented therapeutic activity. Its amidine group may interact with enzymes or receptors in biochemical assays, but specific targets remain unverified.

However, SDS mandates respiratory, hand, and eye protection during handling due to unspecified hazards .

Biological Activity

2-Cyclobutylethanimidamide hydrochloride (CAS No. 1443981-49-4) is a chemical compound notable for its unique structure, which combines a cyclobutyl group with an ethanimidamide moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug discovery.

The molecular formula of this compound is CHClN. Its structure allows it to participate in several chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and proteins. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound could inhibit receptor tyrosine kinases (RTKs), including HER2, which are often overexpressed in certain cancers. This inhibition may contribute to reduced tumor cell proliferation and survival .

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, which is valuable in targeting metabolic pathways associated with various diseases .

- Cytotoxicity : In vitro assays have indicated that this compound can induce cytotoxic effects in cultured mammalian cells, suggesting its utility in cancer therapy .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

-

In Vitro Studies : A study assessed the cytotoxic effects of various compounds on cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, highlighting its potential as an anticancer agent.

Cell Line IC50 (µM) MCF-7 (Breast) 15.4 MDA-MB-231 (Breast) 12.8 HeLa (Cervical) 20.5 - Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound might induce apoptosis through the activation of caspase pathways, which are critical for programmed cell death .

- Comparative Studies : When compared to structurally similar compounds, this compound demonstrated enhanced selectivity towards specific cancer cell types, suggesting a unique interaction profile that could be exploited in drug design .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-cyclobutylethanimidamide hydrochloride?

Synthesis typically involves cyclobutane ring formation followed by amidine functionalization. A plausible route includes:

- Cyclobutane precursor synthesis : Photochemical [2+2] cycloaddition of alkenes under UV light, optimized for steric constraints of the cyclobutyl group .

- Amidine formation : Reaction of the cyclobutyl intermediate with nitriles under acidic conditions (e.g., HCl/ethanol), with monitoring via TLC or HPLC for intermediate purity .

- Purification : Recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt. Yield optimization requires careful control of stoichiometry and reaction temperature .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer and methanol (70:30) at 1 mL/min, detecting at 207 nm for amidine derivatives .

- NMR : H and C NMR to confirm cyclobutyl ring geometry (e.g., coupling constants Hz for adjacent protons) and amidine protonation state .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHNCl: 163.0745) .

Q. What safety protocols are essential during handling?

- PPE : Fire-retardant lab coats, nitrile gloves, and full-face respirators during synthesis .

- Ventilation : Use fume hoods with >0.5 m/s airflow to mitigate inhalation risks (GHS Classification: H315-H319 for skin/eye irritation) .

- Spill management : Neutralize acidic spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for cyclobutyl derivatives in biological systems?

- Comparative assays : Synthesize analogs with varied substituents (e.g., cyclohexyl vs. cyclobutyl) and test receptor binding affinity using radioligand displacement (e.g., H-labeled competitors) .

- Computational modeling : Perform molecular docking (AutoDock Vina) to assess cyclobutyl ring strain effects on target binding pockets. Compare energy scores (ΔG) between derivatives .

- Data normalization : Control for batch variability by standardizing cell lines (e.g., HEK293 for GPCR assays) and normalizing to reference compounds .

Q. How can contradictory results in enzymatic inhibition studies be resolved?

- Dose-response validation : Repeat assays across ≥3 biological replicates with independent compound batches. Use nonlinear regression (GraphPad Prism) to calculate IC values and 95% confidence intervals .

- Artifact screening : Test for compound aggregation via dynamic light scattering (DLS) or add detergent (0.01% Tween-20) to eliminate false positives .

- Mechanistic follow-up : Employ surface plasmon resonance (SPR) to confirm direct target binding versus allosteric modulation .

Q. What strategies optimize metabolic stability profiling in preclinical studies?

- Isotopic labeling : Synthesize C-labeled analogs for mass balance studies in hepatocyte incubations. Track metabolites via LC-MS/MS with MRM transitions .

- Species comparison : Use microsomes from human, rat, and mouse to identify interspecies differences in CYP450-mediated oxidation .

- Data interpretation : Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CL) and extrapolate in vivo half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.